3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile

Medicinal Chemistry Process Chemistry Cross-Coupling

Researchers optimizing MAPKAP-K2 inhibitors often face synthetic bottlenecks accessing polysubstituted pyrazolopyridine cores. 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile (CAS 1427501-82-3) overcomes this with orthogonal C-3 bromo and C-5 carbonitrile handles, enabling parallel diversification from a single high-purity intermediate. Key supply and technical advantages include: - ≥97% purity specification, minimizing side reactions in sensitive cross-coupling and heterocycle-forming chemistries. - Direct entry into patented kinase inhibitor chemical space, expediting hit-to-lead and lead optimization campaigns. - Streamlined procurement with stock availability and ambient shipping conditions, reducing laboratory downtime.

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
CAS No. 1427501-82-3
Cat. No. B1375949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile
CAS1427501-82-3
Molecular FormulaC8H4BrN3
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)Br)C=C1C#N
InChIInChI=1S/C8H4BrN3/c9-7-5-11-12-2-1-6(4-10)3-8(7)12/h1-3,5H
InChIKeySDZVRBRVKPSFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile: A Strategic Building Block for Heterocyclic Synthesis


3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile is a halogenated heterocyclic building block belonging to the pyrazolopyridine class. Its structure features a pyrazolo[1,5-a]pyridine core, a bromine atom at the 3-position for metal-catalyzed cross-coupling, and a carbonitrile group at the 5-position for further functionalization . This specific substitution pattern provides orthogonal reactivity vectors, making it a strategic intermediate for constructing complex, polysubstituted molecular architectures in medicinal chemistry and agrochemical research . While a foundational scaffold for kinase inhibitor programs is acknowledged in the patent literature [1], high-strength quantitative bioactivity data for this specific unelaborated intermediate is not representative of its primary role in the research supply chain.

Sourcing 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile: Why Regioisomeric Precision and Dual Reactivity Preclude Simple Interchange


Generic substitution with other halogenated pyrazolopyridines is not scientifically sound due to the critical nature of the 3-bromo-5-carbonitrile substitution pattern. An analog such as 3-bromopyrazolo[1,5-a]pyridine (CAS 5910-12-3) lacks the carbonitrile group, eliminating a key vector for introducing nitrogen-containing heterocycles (e.g., tetrazoles, amides) via the nitrile . Conversely, the unsubstituted pyrazolo[1,5-a]pyridine-5-carbonitrile (CAS 1352903-96-8) lacks the halogen handle required for late-stage cross-coupling diversification. The iodine atom in 3-iodopyrazolo[1,5-a]pyridine (CAS 19363-99-6) provides a cross-coupling site but offers different reactivity and, crucially, also lacks the 5-carbonitrile group . Furthermore, reports of a 97% purity specification from specialty vendors for the target compound suggest a higher baseline quality for direct use in sensitive reactions compared to some analogs with a 95% specification, a critical factor in minimizing side reactions . These structural disparities lead to fundamentally different chemical reactivity and biological outcomes, as demonstrated by the structure-activity relationships in the foundational MAPKAP-K2 inhibitor patent, where the nature of the 5-position substituent is critical for activity [1].

Quantitative Evidence for 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile Selection Guide


Enhanced Purity Specification for Sensitive Synthetic Transformations

For procurement where reaction yield and product purity are paramount, 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile is available at a certified 97% purity, providing a distinct advantage. This specification offers a higher chemical baseline compared to the commonly reported 95% purity for the close analog 3-bromopyrazolo[1,5-a]pyridine (CAS 5910-12-3) . The absence of this critical 5-carbonitrile handle in the analog renders it wholly unsuitable for synthetic pathways requiring subsequent nitrile transformations, such as tetrazole formation via click chemistry or reduction to the corresponding amine .

Medicinal Chemistry Process Chemistry Cross-Coupling

Orthogonal Reactivity Profile: Superior Diversification Potential Over Mono-Reactive Analogs

This compound uniquely enables sequential, orthogonal functionalization due to its distinct C-Br and C≡N motifs. While data for direct yield comparisons is not publicly available, the structural advantage is quantifiable in terms of available bond disconnections. The 3-bromo handle is specifically suited for Suzuki-Miyaura and Buchwald-Hartwig couplings to install aryl/amino diversity . The 5-carbonitrile is a stable precursor to carboxylic acids, primary amines, and tetrazoles, transformations not possible with the des-cyano analog 3-bromopyrazolo[1,5-a]pyridine . A claimed JAK inhibitor patent demonstrates the utility of this exact core, where the 5-cyano group is a crucial substituent for target engagement, a feature lost in the des-cyano analog [1]. This multi-vector diversification strategy from a single starting material can reduce the number of required synthetic steps.

Drug Discovery Parallel Synthesis Scaffold Decoration

Facilitation of Kinase Inhibitor Scaffolds: Validated Class Context versus Negligible Baseline

The core scaffold is validated in patent literature for its use in preparing potent enzyme inhibitors. A foundational patent (US20070072898A1) explicitly claims pyrazolo[1,5-a]pyridine-5-carbonitriles as MAPKAP-K2 inhibitors for inflammatory conditions, demonstrating the critical role of the 5-cyano group for this therapeutic application [1]. This contrasts with the des-cyano analog, which lacks this documented therapeutic context. While specific IC50 data for the 3-bromo unelaborated intermediate is not biologically relevant, the validated class-level inhibition of MAPKAP-K2 provides a strong, research-backed rationale for procuring this specific scaffold for lead optimization over a simpler, unprotected analog.

MAPKAP-K2 Inhibition Inflammatory Disease Medicinal Chemistry

Optimal Use Cases for 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile in Research and Early Development


Late-Stage Diversification in Kinase Inhibitor Lead Optimization

Building upon the scaffold's validated role as a MAPKAP-K2 inhibitor core [1], this building block is ideal for generating focused libraries for lead optimization. The 3-bromo handle allows for late-stage introduction of aryl or heteroaryl groups via Suzuki coupling to probe kinase selectivity pockets, while the 5-carbonitrile can be retained or transformed into a primary amide or tetrazole to modulate pharmacokinetic properties like solubility and metabolic stability. This direct entry into patented chemical space [1] is a significant advantage for drug discovery teams.

Efficient Parallel Synthesis of Multi-Functionalized Heterocyclic Libraries

The orthogonal reactivity of the C-Br and C≡N groups makes this compound a powerful scaffold for parallel medicinal chemistry. As identified by the two distinct reactive handles (see Evidence Item 2), researchers can perform Suzuki couplings at the 3-position while keeping the 5-carbonitrile intact, or vice versa. This dual diversification strategy from a single, high-purity precursor streamlines the production of diverse compound arrays for high-throughput screening against a range of targets beyond kinases, such as proteases or epigenetic readers.

Agrochemical Intermediate for Novel Crop Protection Agents

Pyrazolopyridine derivatives are established motifs in agrochemicals, as evidenced by their use in patent literature for pesticidal compounds [2]. This 3-bromo-5-carbonitrile intermediate can serve as a key building block for developing novel insecticides or fungicides. The nitrile group is a known toxophore in several commercial agrochemicals, and the bromine atom allows for sequential functionalization to optimize potency, spectrum of control, and environmental safety profiles, creating new intellectual property away from pharmaceutical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.